Technical Whitepaper: Physicochemical Profiling and Pharmacological Potential of[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol
Technical Whitepaper: Physicochemical Profiling and Pharmacological Potential of[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol
Executive Summary
In the landscape of modern drug discovery, functionalized heterocycles serve as the foundational building blocks for targeted therapeutics. [2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol (CAS: 1038979-02-0) is a highly specialized synthetic compound characterized by its tripartite molecular architecture[1]. This guide provides an authoritative breakdown of its structural dynamics, physicochemical properties, and self-validating protocols for analytical characterization and high-throughput screening (HTS).
Molecular Architecture & Structural Dynamics
The rational design of this compound leverages three distinct chemical moieties, each contributing to its potential as a pharmacological modulator:
-
The Quinoline Core: Historically recognized as a privileged scaffold in oncology and infectious disease, the planar, aromatic nature of the quinoline ring facilitates robust π−π stacking[2]. This allows the molecule to intercalate into DNA or tightly occupy the hydrophobic pockets of ATP-binding sites in kinases.
-
The 4-Methyl-1,4-diazepane Ring: Positioned at the C2 carbon, this seven-membered homopiperazine ring introduces critical basicity and conformational flexibility. Causality in Design: The N -methylation is not arbitrary; it prevents unwanted oxidative metabolism at what would otherwise be a secondary amine. Furthermore, it eliminates a hydrogen bond donor, restricting the molecule's interaction profile to highly specific salt-bridge formations with acidic residues (e.g., Aspartate or Glutamate) within a target protein's active site.
-
The Hydroxymethyl (Methanol) Group: Located at the C3 position, this functional group acts as both a hydrogen bond donor (HBD) and acceptor (HBA). In traditional kinase inhibitor design, a strategically placed hydroxyl group often serves as a "hinge-binder," engaging the backbone amides of the kinase hinge region to anchor the molecule firmly[3].
Physicochemical Properties
To predict the pharmacokinetic viability of the compound, we summarize its core quantitative metrics below. These parameters suggest excellent membrane permeability and compliance with Lipinski’s Rule of Five.
| Property | Value | Clinical / Experimental Significance |
| CAS Number | 1038979-02-0 | Unique chemical identifier[1]. |
| Molecular Formula | C₁₆H₂₁N₃O | Defines stoichiometric mass[3]. |
| Molecular Weight | 271.36 g/mol | Optimal for rapid cellular diffusion (< 500 g/mol )[3]. |
| Hydrogen Bond Donors (HBD) | 1 (-OH) | Minimizes desolvation penalty during target binding. |
| Hydrogen Bond Acceptors (HBA) | 4 (N, N, N, O) | Facilitates robust target engagement. |
| Topological Polar Surface Area | ~45 Ų | Highly favorable for blood-brain barrier (BBB) penetration. |
Putative Pharmacological Targets
Given its structural homology to known biologically active agents, this compound represents a high-value screening candidate. Specifically, 2-substituted quinolines have demonstrated profound efficacy as inhibitors of Enhancer of Zeste Homolog 2 (EZH2) , a histone methyltransferase frequently dysregulated in various malignancies[2]. The basic diazepane ring is hypothesized to mimic the basic side chains of histone substrates, competitively inhibiting methylation pathways.
Fig 1: Putative pharmacological mechanism of action and downstream cellular effects.
Analytical Characterization Protocols
To ensure scientific integrity during drug screening, the compound must undergo rigorous, self-validating analytical characterization. Impurities >5% can lead to Pan-Assay Interference Compounds (PAINS) artifacts.
Protocol A: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Causality: The basic diazepane ring causes severe peak tailing on standard silica columns due to secondary interactions with residual silanols. We utilize an acidic mobile phase to fully protonate the nitrogens, ensuring sharp peak resolution.
-
Step 1: Prepare a 1 mg/mL sample in MS-grade Acetonitrile.
-
Step 2: Equip a C18 Reverse Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Step 3: Run a gradient of 5% to 95% Mobile Phase B over 5 minutes.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Step 4: Validate purity by integrating the UV trace at 254 nm (targeting the quinoline chromophore) and confirm the mass via Electrospray Ionization (ESI+) looking for the [M+H]+ peak at m/z≈272.17 .
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: The hydroxymethyl proton at C3 is exchangeable and often broadens or disappears in protic solvents. Using strictly anhydrous DMSO-d₆ ensures the -OH peak is visible and cleanly resolved, validating the integrity of the C3 substituent.
-
Step 1: Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.
-
Step 2: Acquire a standard 1D ¹H-NMR spectrum at 400 MHz.
-
Step 3: Verify the diagnostic singlet for the N -methyl group (~2.3 ppm) and the multiplet signatures of the diazepane ring. Ensure the -OH triplet is visible (~5.2 ppm, coupling to the adjacent -CH₂-).
High-Throughput Screening (HTS) Methodology
To accurately determine the half-maximal inhibitory concentration (IC₅₀) against putative targets, the biochemical assay must be self-validating.
Protocol C: Biochemical Target Engagement Assay
-
Step 1 (Compound Preparation): Prepare a 10 mM stock in 100% anhydrous DMSO. Causality: Minimizes hydrolysis of the compound and ensures complete dissolution of the hydrophobic quinoline core.
-
Step 2 (Serial Dilution): Perform 10-point, 3-fold serial dilutions in the designated assay buffer. Maintain a final DMSO concentration of strictly 1% across all wells to prevent solvent-induced protein denaturation.
-
Step 3 (Assay Execution): Utilize a luminescence-based platform (e.g., Kinase-Glo or AlphaLISA). Incubate the compound with the target enzyme for 30 minutes prior to substrate addition to allow for equilibrium binding.
-
Step 4 (Self-Validation & QC): Calculate the Z'-factor using positive (known inhibitor) and negative (1% DMSO vehicle) controls.
-
Validation Rule: The assay is only deemed trustworthy and actionable if the calculated Z'-factor is > 0.5 , proving a robust signal window distinct from assay noise.
-
Fig 2: Self-validating high-throughput screening (HTS) experimental workflow.
References
-
ResearchGate. "Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents." Scientific Publications (Oct 2016). Available at: [Link]
-
Molport. "2-(4-methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol (Molport-005-243-319)." Molport Chemical Database. Available at: [Link]
